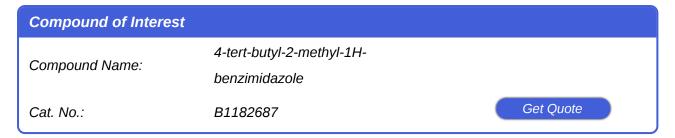


Crystal Structure Analysis of a 4-tert-butyl Benzimidazole Analogue: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific crystal structure for **4-tert-butyl-2-methyl-1H-benzimidazole** is not publicly available in the searched crystallographic databases. This guide therefore presents a detailed analysis of a closely related and structurally significant analogue, 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, to provide valuable insights for researchers in the field. The methodologies and data presentation can be considered representative for the analysis of similar benzimidazole derivatives.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, including as antiviral, anticancer, and antifungal agents.[1] [2][3] The biological activity of benzimidazole derivatives is often intrinsically linked to their three-dimensional structure, which influences their interaction with biological targets.[1] Understanding the crystal structure of these compounds is therefore a critical step in drug design and development.

This technical guide provides an in-depth look at the crystal structure analysis of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, a compound featuring the tert-butyl benzimidazole scaffold. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and visualize the experimental workflow.



Experimental Protocols Synthesis and Crystallization of 1-(4-tert-Butylbenzyl)-2(4-tert-butylphenyl)-1H-benzimidazole

The synthesis of the title compound is achieved through the condensation of ophenylenediamine with 4-tert-butylbenzaldehyde.[4]

Materials:

- o-phenylenediamine
- · 4-tert-butylbenzaldehyde
- Ethanol

Procedure:

- A solution of o-phenylenediamine (0.432 g, 4 mmol) in ethanol (20 ml) is prepared.
- To this solution, 4-tert-butylbenzaldehyde (1.297 g, 8 mmol) is added.[4]
- The reaction mixture is heated to reflux and stirred for four hours.[4]
- After cooling to room temperature, the resulting solution is filtered.
- The filtrate is allowed to evaporate slowly at room temperature over several weeks to yield colorless single crystals suitable for X-ray diffraction.[4]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

- Diffractometer: Rigaku SCXmini[4]
- Radiation Source: Mo Kα radiation



- Structure Solution Software: SHELXS97[4]
- Structure Refinement Software: SHELXL97[4]
- Molecular Graphics Software: SHELXTL[4]

Data Collection and Refinement:

- A suitable single crystal was mounted on the diffractometer.
- Data was collected at a temperature of 293 K.
- A multi-scan absorption correction was applied using CrystalClear software.[4]
- The structure was solved by direct methods and refined by full-matrix least-squares on F2.

Data Presentation Crystal Data and Structure Refinement

The following table summarizes the crystallographic data and refinement parameters for 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.



Empirical Formula C28H32N2 [4] Formula Weight 396.56 [4] Temperature 293 K [4] Wavelength 0.71073 Å Crystal System Monoclinic [4] Space Group P21/c Cell Dimensions [4] a 6.2142 (5) Å [4] b 21.1112 (13) Å [4] c 17.4624 (12) Å [4] β 92.869 (6)° [4] Volume 2288.0 (3) ų [4] Z 4 [4] Calculated Density 1.152 Mg/m³	
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Calculated Density 1.152 Mg/m³	
Absorption Coefficient 0.07 mm ⁻¹ [4]	
F(000) 856	
Crystal Size 0.20 × 0.20 × 0.10 mm [4]	
Theta range for data collection 2.0 to 27.5 °	
Reflections collected 24819 [4]	
Independent reflections 5239 [R(int) = 0.047] [4]	
Completeness to theta = 27.5° 99.8 %	
Refinement method Full-matrix least-squares on F ²	
Data / restraints / parameters 5239 / 0 / 302 [4]	



Goodness-of-fit on F ²	1.09	
Final R indices [I>2sigma(I)]	R1 = 0.061, wR2 = 0.135	[4]
R indices (all data)	R1 = 0.075, wR2 = 0.142	
Largest diff. peak and hole	0.22 and -0.18 e.Å ⁻³	

Molecular Geometry

The benzimidazole ring system in the title compound is nearly planar.[4] The two benzene rings attached to the benzimidazole core are not coplanar with it.

Parameter	Value	Reference
Benzimidazole ring maximum deviation	0.0221 (15) Å	[4]
Dihedral angle with benzene ring 1	85.86 (4)°	[4]
Dihedral angle with benzene ring 2	32.09 (6)°	[4]

In the crystal structure, molecules are linked into chains by intermolecular C—H···N hydrogen bonds.[4] Notably, the methyl groups of one of the tert-butyl groups exhibit rotational disorder over two positions.[4]

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.





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Caption: Experimental workflow from synthesis to crystal structure determination.

Relevance to Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse pharmacological activities.[2] The tert-butyl groups in the analyzed analogue significantly increase its lipophilicity, which can be a crucial factor for membrane permeability and oral bioavailability of drug candidates. The detailed structural information, including bond angles, lengths, and dihedral angles, provides a basis for computational modeling and in-silico screening of new derivatives. Understanding the intermolecular interactions, such as the observed C—H···N hydrogen bonds, can aid in the design of compounds with improved crystal packing and solid-state properties, which are important considerations for pharmaceutical formulation. While no specific signaling pathways are directly elucidated from the crystal structure alone, this fundamental structural data is essential for the rational design of benzimidazole derivatives that can effectively interact with specific biological targets, such as enzymes or receptors, which are often implicated in various disease signaling pathways.

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